(Z)-3-methyl-2-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid
Description
The compound “(Z)-3-methyl-2-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid” is a structurally complex thiazolidinone derivative featuring a pyridine-substituted methylene group and a thioxo moiety. Thiazolidinones are heterocyclic compounds known for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This specific derivative integrates a pyridinyl group, which may enhance its bioactivity by improving binding affinity to biological targets, such as enzymes or receptors.
The compound’s synthesis likely involves cyclocondensation reactions between thiourea derivatives and α,β-unsaturated carbonyl intermediates, a common strategy for thiazolidinone scaffolds.
Properties
IUPAC Name |
3-methyl-2-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S2/c1-8(2)11(13(18)19)16-12(17)10(21-14(16)20)6-9-4-3-5-15-7-9/h3-8,11H,1-2H3,(H,18,19)/b10-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVZZNBYZGLVRK-POHAHGRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C(=O)C(=CC2=CN=CC=C2)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)O)N1C(=O)/C(=C/C2=CN=CC=C2)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-methyl-2-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid is a compound belonging to the thiazolidinone family, which has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the condensation of thiazolidinedione derivatives with various aldehydes. The structural features include:
- Thiazolidinone ring : Imparts significant biological activity.
- Pyridine moiety : Enhances interaction with biological targets.
- Methyl and butanoic acid substituents : Influence solubility and bioavailability.
Antimicrobial Activity
Recent studies have highlighted the compound's potent antimicrobial properties against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.004 - 0.03 mg/mL | 0.008 - 0.06 mg/mL |
| Escherichia coli | 0.20 mg/mL | 0.30 mg/mL |
| Enterococcus cloacae | 0.003 mg/mL | 0.20 mg/mL |
| Pseudomonas aeruginosa | 0.30 mg/mL | 0.30 mg/mL |
The compound exhibited antibacterial activity that surpassed traditional antibiotics like ampicillin by 10–50 times, indicating its potential as a new antimicrobial agent .
Antifungal Activity
In addition to its antibacterial properties, the compound also shows antifungal activity:
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Trichoderma viride | 0.004 |
| Aspergillus fumigatus | 0.06 |
The antifungal efficacy was particularly notable against T. viride, suggesting a broad spectrum of action .
Antitumor Activity
The compound's thiazolidinone core is associated with significant antitumor effects. Studies indicate that it can inhibit cancer cell proliferation through various mechanisms, including:
- Induction of apoptosis in cancer cells.
- Inhibition of specific kinases involved in tumor growth.
Research has shown that compounds within this class can act as dual inhibitors of COX-1/COX-2 and exhibit non-nucleoside inhibition of viral polymerases, providing a multifaceted approach to cancer therapy .
Structure-Activity Relationship (SAR)
The SAR studies reveal crucial insights into the molecular features that enhance biological activity:
- Presence of Thiazolidinone Core : Essential for antimicrobial and antitumor activities.
- Pyridine Substitution : Increases binding affinity to biological targets.
- Alkyl Substituents : Such as methyl and butanoic acid groups improve solubility and bioavailability.
These findings suggest that modifications to the existing structure could lead to compounds with improved efficacy .
Case Studies
- Case Study on Antimicrobial Efficacy : A study demonstrated that derivatives of thiazolidinones exhibited significant antibacterial effects against resistant strains of bacteria, including MRSA, highlighting the potential for clinical applications in treating antibiotic-resistant infections .
- Case Study on Antitumor Activity : In vitro studies revealed that certain derivatives induced apoptosis in cancer cell lines, with IC50 values lower than standard chemotherapeutics like doxorubicin .
Scientific Research Applications
Medicinal Applications
- Antimicrobial Activity :
- Anti-inflammatory Properties :
- Anticancer Potential :
Agricultural Applications
-
Pesticidal Activity :
- The compound has been explored for its potential as a botanical pesticide. Its structure allows it to interact with biological targets in pests, leading to effective pest management strategies without the environmental impact associated with synthetic pesticides.
- Plant Growth Regulation :
Case Study 1: Antimicrobial Efficacy
A study conducted on various thiazolidine derivatives, including (Z)-3-methyl-2-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid, demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing the compound's potential as an alternative antimicrobial agent .
Case Study 2: Anti-inflammatory Effects
In vivo experiments revealed that the administration of this compound resulted in a marked reduction of inflammation in animal models induced by carrageenan. The results indicated a decrease in edema and pro-inflammatory markers, supporting its potential use in treating inflammatory conditions .
Case Study 3: Pesticidal Application
Field trials assessing the efficacy of this compound as a natural pesticide showed promising results against common agricultural pests like aphids and spider mites. The compound demonstrated a significant reduction in pest populations compared to untreated controls .
Chemical Reactions Analysis
Alkylation of the Thioxo Group
The thioxo (C=S) group at position 2 undergoes S-alkylation with alkyl halides (e.g., iodomethane) to form methylthio derivatives. This reaction enhances stability and modulates electronic properties .
Optimized Alkylation Protocol:
| Parameter | Condition |
|---|---|
| Solvent | Water |
| Base | Triethylamine |
| Temperature | 25°C |
| Time (Ultrasound) | 3 min |
| Yield | 95% |
Nucleophilic Additions at C5
The electron-deficient double bond at C5 participates in Michael additions and cycloadditions. For example:
-
Reaction with malononitrile derivatives forms fused heterocycles.
-
Halogenation (e.g., bromine in acetic acid) yields 5-halo intermediates for further functionalization .
Example Reaction:
(Z)-5-(Pyridin-3-ylmethylene)thiazolidinone + Malononitrile → Michael adduct (via C5 nucleophilic attack).
Amino Acid Conjugation
The carboxylic acid group at position 3 enables conjugation with amino acids via amide coupling . For instance, reaction with L-alanine under basic conditions forms a peptide bond .
Conjugation Protocol:
| Component | Molar Ratio | Conditions | Yield (%) |
|---|---|---|---|
| Thiazolidinone | 1.0 | K₂CO₃/H₂O, ultrasound | 98 |
| L-Alanine | 1.2 | rt, 1–4 min |
Stability and Hydrolysis
The compound exhibits pH-dependent hydrolysis:
-
Acidic conditions : Protonation of the pyridyl nitrogen increases electrophilicity, accelerating ring-opening.
-
Basic conditions : Deprotonation of the carboxylic acid stabilizes the molecule but may lead to decarboxylation at elevated temperatures .
Hydrolysis Products:
-
Pyridine-3-carbaldehyde (from C5 cleavage).
-
3-Methyl-2-(2-thioxo-4-oxothiazolidin-3-yl)butanoic acid (core thiazolidinone).
Biological Activity and Derivatives
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the thiazolidinone family, which shares a core five-membered ring containing nitrogen and sulfur atoms. Below is a comparative analysis with structurally related compounds:
Pharmacokinetic and Bioactivity Comparisons
Bioactivity Modulation: The pyridinylmethylene group in the compound may enhance cellular permeability compared to non-aromatic thiazolidinones, as seen in pyridine-containing drugs like Nicotinamide . The thioxo group (C=S) at position 2 of the thiazolidinone ring could increase metabolic stability compared to oxo (C=O) analogues, as observed in antidiabetic TZDs .
Target Selectivity: Unlike marine-derived thiazolidinones (e.g., Salternamide E), which exhibit cytotoxicity via tubulin inhibition, this compound’s butanoic acid side chain may favor interactions with enzymes requiring carboxylate binding pockets (e.g., proteases or oxidoreductases) .
However, this could also limit synthetic yields, as seen in structurally intricate marine natural products .
Limitations of Current Data
No direct bioactivity or pharmacokinetic data for “(Z)-3-methyl-2-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid” are available in the provided evidence. Comparative insights are extrapolated from studies on analogous thiazolidinones and pyridine derivatives.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions, including the formation of the thiazolidinone core and pyridinylmethylene group. Key steps require optimization of reaction conditions (e.g., temperature: 60–80°C; solvents: DMF or THF) and purification via column chromatography. Analytical techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor intermediates, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity .
Q. Which analytical techniques are critical for characterizing its structure and purity?
- 1H/13C NMR : Assigns proton and carbon environments, confirming stereochemistry (e.g., Z-configuration of the methylene group) .
- X-ray crystallography : Resolves 3D molecular geometry and intermolecular interactions .
- HPLC-MS : Quantifies purity (>95%) and detects trace impurities .
Q. How can researchers assess its stability under varying experimental conditions?
Stability studies should evaluate:
- pH dependence : Test solubility and degradation in buffers (pH 3–10) using UV-Vis spectroscopy .
- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures .
- Oxidative/Reductive resistance : Expose the compound to H2O2 or NaBH4 and monitor changes via HPLC .
Q. What in vitro models are suitable for preliminary biological activity screening?
- Enzyme inhibition assays : Target kinases or proteases linked to diseases (e.g., cancer, inflammation) using fluorescence-based readouts .
- Antimicrobial testing : Employ disk diffusion assays against Gram-positive/negative bacteria .
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293, HeLa) to assess IC50 values .
Q. How is the compound’s solubility profile determined for biological studies?
Use shake-flask methods with solvents of varying polarity (water, DMSO, ethanol) and measure saturation concentrations via UV-Vis spectroscopy. Co-solvency approaches (e.g., PEG-400) can enhance aqueous solubility .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response validation : Replicate assays with standardized concentrations and controls.
- Target specificity profiling : Use CRISPR/Cas9 knockout models to confirm on- vs. off-target effects .
- Meta-analysis : Compare datasets from orthogonal assays (e.g., SPR binding vs. cellular activity) to identify confounding variables .
Q. How can computational modeling guide structural optimization?
- Docking studies : Predict binding modes with target proteins (e.g., PPAR-γ for antidiabetic activity) using AutoDock Vina .
- QSAR models : Correlate substituent effects (e.g., pyridine vs. benzene rings) with bioactivity to prioritize synthetic targets .
Q. What methods elucidate its mechanism of action in complex biological systems?
- Transcriptomics/proteomics : Identify differentially expressed genes/proteins post-treatment via RNA-seq or LC-MS/MS .
- Cellular thermal shift assays (CETSA) : Validate target engagement by measuring protein thermal stability shifts .
Q. How do structural analogs compare in terms of activity and toxicity?
| Analog | Modification | Activity | Reference |
|---|---|---|---|
| Pyridin-2-ylmethylene derivative | Pyridine substitution | Enhanced kinase inhibition | |
| Fluorobenzylidene analog | Fluorine addition | Improved metabolic stability | |
| Thiazolidinone core removal | Core scaffold simplification | Loss of antimicrobial activity |
Q. What experimental designs address its pharmacokinetic limitations?
- Microsomal stability assays : Incubate with liver microsomes to estimate metabolic half-life .
- Plasma protein binding : Use ultrafiltration to measure free fraction .
- In vivo PK/PD : Administer to rodent models and quantify plasma levels via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
